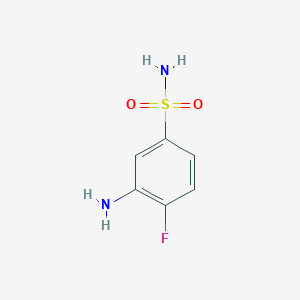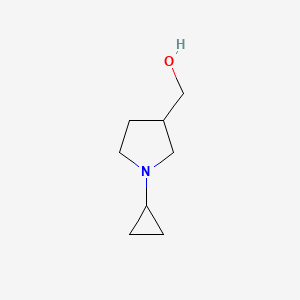
(1-Cyclopropylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropylpyrrolidin-3-yl)methanol is a compound that can be associated with cyclopropane and pyrrolidine rings. While the specific compound is not directly studied in the provided papers, related cyclopropyl-containing compounds and their interactions with enzymes are discussed. For instance, cyclopropanol, a related compound, has been shown to inactivate methanol dehydrogenase (MDH) by forming a covalent adduct with the enzyme's cofactor . Similarly, cyclopropylcarbinol is oxidized by methanol oxidase without ring-opening, indicating a specific interaction with the enzyme .
Synthesis Analysis
The synthesis of cyclopropane-derived compounds involves various methods, including the use of metal oxides as catalysts. For example, cyclopropanol can react with PQQ in the presence of Ag2O to form a C5 3-propanal adduct of PQQ . Additionally, the synthesis of dispiroheterocyclic derivatives, which may share structural motifs with (1-Cyclopropylpyrrolidin-3-yl)methanol, can be achieved through 1,3-dipolar cycloaddition reactions in methanol .
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds can be complex, with the possibility of forming diastereoisomeric mixtures and internal hydrogen bonds. For example, the cyclopropanol-inactivated MDH contains a diastereoisomeric mixture of a ring-closed form . In another study, the conformational preference of (1-fluorocyclopropyl)methanol was attributed to an internal hydrogen bond between the fluorine atom and the hydroxyl group's hydrogen atom .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including covalent modification when interacting with enzymes. Cyclopropanol's inactivation of MDH involves covalent bond formation between a methylene carbon of cyclopropanol and the flavin cofactor of the enzyme . Methanol oxidase also catalyzes the oxidation of cyclopropylcarbinol to the corresponding aldehyde without ring-opening, suggesting a specific mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be influenced by their molecular structure. For instance, the presence of an internal hydrogen bond can significantly affect the stability and conformational preferences of the compound . The optically active polymer synthesized from a related compound, (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, exhibits a reversible helix-helix transition in methanol, indicating that solvent interactions can influence the properties of such compounds .
Applications De Recherche Scientifique
Catalysis and Synthesis
- (1-Cyclopropylpyrrolidin-3-yl)methanol is used in the field of catalysis, particularly in facilitating reactions such as Huisgen 1,3-dipolar cycloadditions, as shown by a study where a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex catalyzing these additions under various conditions (Ozcubukcu et al., 2009).
Organic Chemistry and Medicinal Applications
- In organic chemistry, this compound is instrumental in the asymmetric synthesis of various complexes and molecules. For instance, it has been utilized in the enantioselective synthesis of (diene)Fe(CO)3 complexes through catalytic alkylation using dialkylzincs, demonstrating its role in creating chiral molecules with high selectivity (Takemoto et al., 1998).
Biophysical Studies
- In biophysical research, methanol, a related compound, is used as a solubilizing agent in studying transmembrane proteins/peptides in biological and synthetic membranes. Studies have demonstrated that methanol can significantly impact lipid dynamics, which is crucial for understanding cellular processes (Nguyen et al., 2019).
Chemical Synthesis and Reactions
- (1-Cyclopropylpyrrolidin-3-yl)methanol also plays a role in chemical synthesis. It is used in processes like the catalytic C–C coupling of methanol with allenes, showcasing its utility in forming higher alcohols with quaternary centers (Moran et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
(1-cyclopropylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXOAWBGAKGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylpyrrolidin-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

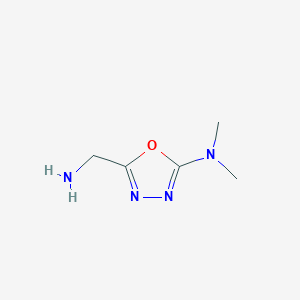
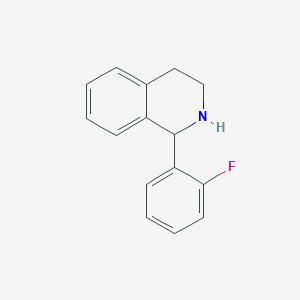

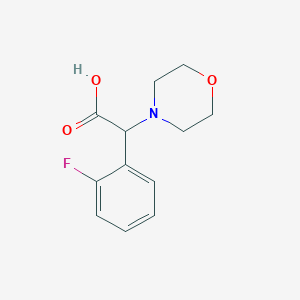



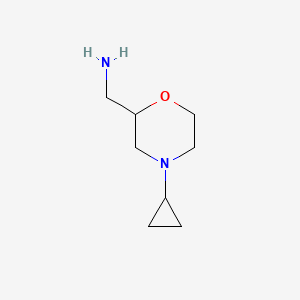
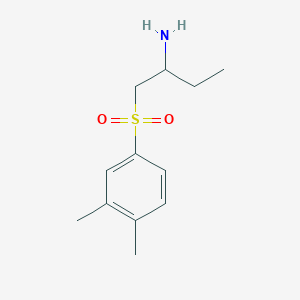

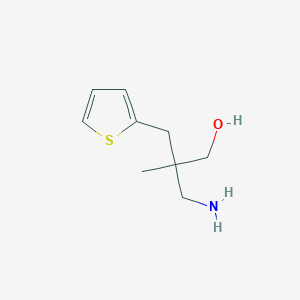
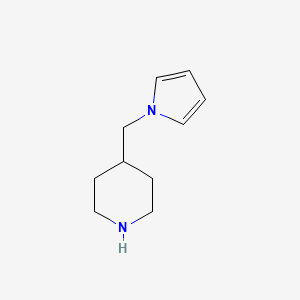
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
